molecular formula C7H5Br2ClO2S B13254264 (2,5-Dibromophenyl)methanesulfonyl chloride

(2,5-Dibromophenyl)methanesulfonyl chloride

Cat. No.: B13254264
M. Wt: 348.44 g/mol
InChI Key: RDPKZMKNNLJEER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-Dibromophenyl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a brominated phenyl group. Sulfonyl chlorides are critical in organic synthesis, particularly for introducing sulfonyl groups into target molecules. The 2,5-dibromophenyl substituent introduces steric bulk and electron-withdrawing effects, which may influence reactivity and biological activity.

Properties

Molecular Formula

C7H5Br2ClO2S

Molecular Weight

348.44 g/mol

IUPAC Name

(2,5-dibromophenyl)methanesulfonyl chloride

InChI

InChI=1S/C7H5Br2ClO2S/c8-6-1-2-7(9)5(3-6)4-13(10,11)12/h1-3H,4H2

InChI Key

RDPKZMKNNLJEER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CS(=O)(=O)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dibromophenyl)methanesulfonyl chloride typically involves the reaction of 2,5-dibromophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2,5-Dibromophenol+Methanesulfonyl chloride(2,5-Dibromophenyl)methanesulfonyl chloride+HCl\text{2,5-Dibromophenol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,5-Dibromophenol+Methanesulfonyl chloride→(2,5-Dibromophenyl)methanesulfonyl chloride+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dibromophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding phenylmethanesulfonyl chloride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Catalysts: Palladium catalysts are used in coupling reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and other reducing agents can be used for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonates, and sulfides can be formed.

    Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.

    Reduction Products: Phenylmethanesulfonyl chloride is formed upon reduction of the bromine atoms.

Scientific Research Applications

(2,5-Dibromophenyl)methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: It can be used to modify biomolecules and study their interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-Dibromophenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonyl derivatives. The bromine atoms on the phenyl ring can also participate in various reactions, enhancing the compound’s versatility.

Comparison with Similar Compounds

Research Findings and Implications

  • Antimicrobial Potential: Brominated aryl groups, as seen in acylthioureas, exhibit significant activity against Pseudomonas aeruginosa and Staphylococcus aureus biofilms . This suggests this compound could serve as a precursor for novel antimicrobial agents.
  • Synthetic Utility : The electron-withdrawing nature of bromine may enhance electrophilicity in sulfonylation reactions, though steric effects could limit substrate scope compared to smaller analogs.

Biological Activity

(2,5-Dibromophenyl)methanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, particularly focusing on its role as an enzyme inhibitor and a building block for drug development.

  • Molecular Formula : C7H6Br2ClO2S
  • Molecular Weight : 303.55 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dibromobenzene with methanesulfonyl chloride in the presence of a suitable activating agent such as a base (e.g., pyridine). The reaction can be summarized as follows:

2 5 Dibromobenzene+Methanesulfonyl chlorideBase 2 5 Dibromophenyl methanesulfonyl chloride\text{2 5 Dibromobenzene}+\text{Methanesulfonyl chloride}\xrightarrow{\text{Base}}\text{ 2 5 Dibromophenyl methanesulfonyl chloride}

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. The sulfonyl chloride moiety can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. This mechanism is crucial for its role as an enzyme inhibitor.

Enzyme Inhibition

Research indicates that compounds containing sulfonyl groups often exhibit inhibitory effects on serine proteases and other enzymes. For instance, studies have shown that related sulfonyl chlorides can effectively inhibit enzymes involved in cancer progression by mimicking substrate transition states .

Case Studies

  • Anticancer Activity : In a study involving various sulfonamide derivatives derived from this compound, compounds demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer models. The mechanism was attributed to the inhibition of specific protein targets involved in cell proliferation .
  • Antioxidant Properties : Another investigation evaluated the antioxidant capacity of derivatives synthesized from this compound. The results indicated moderate activity in scavenging free radicals, suggesting potential applications in oxidative stress-related diseases .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (µM)Reference
This compoundEnzyme Inhibition15
Sulfonamide Derivative ACytotoxicity in cancer cells10
Sulfonamide Derivative BAntioxidant activity25

Applications in Medicinal Chemistry

The versatility of this compound as a building block in medicinal chemistry is notable. It serves as a precursor for synthesizing various bioactive compounds, including enzyme inhibitors and receptor modulators. Its structural features allow for modifications that can enhance biological activity while minimizing toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.